molecular formula C2H6N2O2 B1295109 Urea, methoxy- CAS No. 3272-27-3

Urea, methoxy-

Cat. No. B1295109
CAS RN: 3272-27-3
M. Wt: 90.08 g/mol
InChI Key: JOHLTMWXHJLNDE-UHFFFAOYSA-N
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Description

Urea derivatives, particularly those with methoxy groups, have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds, such as N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, 4-methoxyphenyl urea gelators, and methoxycarbonyl urea (MCU), exhibit a range of behaviors in solid-state structures, gelation performance, and as potential long-term nitrogen fertilizers . The methoxy group's influence on the urea moiety can lead to unique molecular conformations and interactions, which are crucial for their function and applications in areas like antitumor activities and agrochemicals .

Synthesis Analysis

The synthesis of methoxy-containing urea derivatives involves various chemical reactions. For instance, N-aryl-N'-alkyl urea gelators were synthesized to study the effect of head substituents on gelation performance . Similarly, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was synthesized and characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction . The synthesis of these compounds often requires careful selection of precursors and reaction conditions to achieve the desired molecular structure and properties.

Molecular Structure Analysis

The molecular structure of methoxy-containing ureas is complex and can be influenced by the presence of substituents. For example, the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea revealed five symmetry-independent molecules with similar but not identical conformations . The methoxy group can affect the orientation of other functional groups, as seen in the case of 4-methoxyphenyl urea gelators, where the substituent interfered with the urea tape motif, affecting the supramolecular packing . The molecular structure is a key factor in determining the properties and potential applications of these compounds.

Chemical Reactions Analysis

Methoxy-containing ureas can participate in various chemical reactions, including hydrogen bonding and complexation. The presence of the methoxy group can influence the hydrogen bonding capabilities of the urea protons, as seen in the study of 4-methoxyphenyl urea gelators . Additionally, heterocyclic ureas have been shown to unfold and form multiply hydrogen-bonded complexes in a concentration-dependent manner . These reactions are important for understanding the behavior of these compounds in different environments and for their potential use in self-assembly and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-containing ureas are diverse and can be tailored by modifying the molecular structure. For instance, methoxycarbonyl urea (MCU) has been studied for its potential as a long-term nitrogen fertilizer, with its properties analyzed using NMR spectroscopy and ab initio calculations . The crystal structure and biological activities of (R)-N’-[2-(4-methoxy-6-chloro)-pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea were also investigated, revealing insecticidal and fungicidal activities . These properties are crucial for the practical applications of these compounds in various fields.

Safety And Hazards

When handling methoxyurea, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While the specific future directions for methoxyurea are not explicitly mentioned in the retrieved sources, there is a growing interest in the development of biomass-derived chemicals and materials for modern industry . This includes the exploration of urea derivatives in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-6-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLTMWXHJLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186395
Record name Urea, methoxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, methoxy-

CAS RN

3272-27-3
Record name Methoxyurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, methoxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2K6DHH9CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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